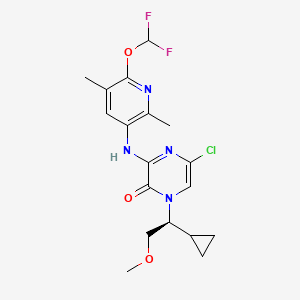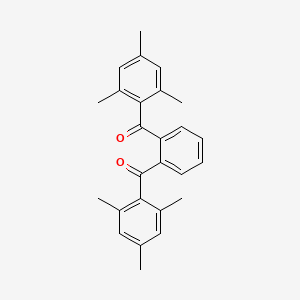
Methanone, 1,2-phenylenebis[(2,4,6-trimethylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-BIS(2,4,6-TRIMETHYLBENZOYL)BENZENE: is an organic compound with the molecular formula C26H26O2. It is known for its unique structure, which consists of a benzene ring substituted with two 2,4,6-trimethylbenzoyl groups. This compound is often used in various chemical applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-BIS(2,4,6-TRIMETHYLBENZOYL)BENZENE can be synthesized through a multi-step process involving the reaction of 2,4,6-trimethylbenzoyl chloride with benzene in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 1,2-BIS(2,4,6-TRIMETHYLBENZOYL)BENZENE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1,2-BIS(2,4,6-TRIMETHYLBENZOYL)BENZENE has several applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions due to its ability to absorb UV light and generate free radicals.
Biology: Investigated for its potential use in biological imaging and as a probe for studying cellular processes.
Medicine: Explored for its potential in drug delivery systems and as a component in photodynamic therapy.
Industry: Utilized in the production of coatings, adhesives, and inks due to its photoinitiating properties
Mecanismo De Acción
The mechanism by which 1,2-BIS(2,4,6-TRIMETHYLBENZOYL)BENZENE exerts its effects is primarily through the generation of free radicals upon exposure to UV light. These free radicals can initiate polymerization reactions by attacking monomer molecules, leading to the formation of polymer chains. The compound’s ability to absorb UV light and generate radicals makes it an effective photoinitiator .
Comparación Con Compuestos Similares
- Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide
- Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide
- 1,2-Bis(trimethylsilyl)benzene
Comparison: 1,2-BIS(2,4,6-TRIMETHYLBENZOYL)BENZENE is unique due to its dual benzoyl groups, which enhance its photoinitiating properties compared to similar compounds. While diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide and phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide are also effective photoinitiators, they differ in their molecular structure and reactivity. 1,2-Bis(trimethylsilyl)benzene, on the other hand, is used more for its silicon-containing properties rather than photoinitiation .
Propiedades
Número CAS |
4497-23-8 |
|---|---|
Fórmula molecular |
C26H26O2 |
Peso molecular |
370.5 g/mol |
Nombre IUPAC |
[2-(2,4,6-trimethylbenzoyl)phenyl]-(2,4,6-trimethylphenyl)methanone |
InChI |
InChI=1S/C26H26O2/c1-15-11-17(3)23(18(4)12-15)25(27)21-9-7-8-10-22(21)26(28)24-19(5)13-16(2)14-20(24)6/h7-14H,1-6H3 |
Clave InChI |
QASBUHRBMUQEDW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C(=O)C2=CC=CC=C2C(=O)C3=C(C=C(C=C3C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




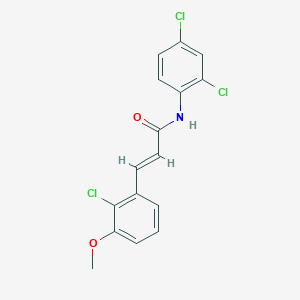
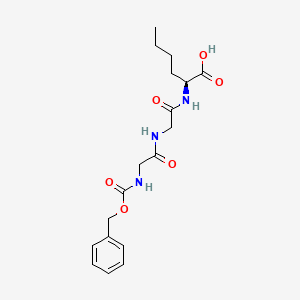
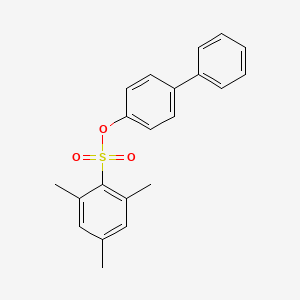
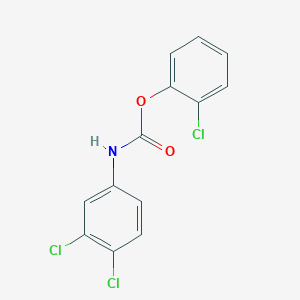
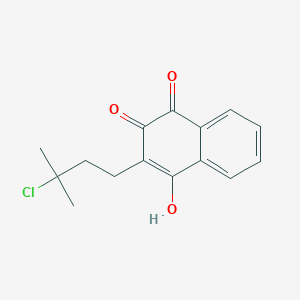
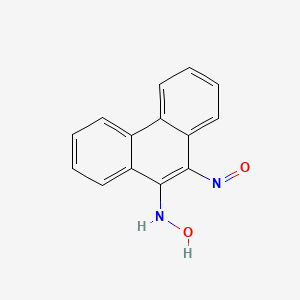
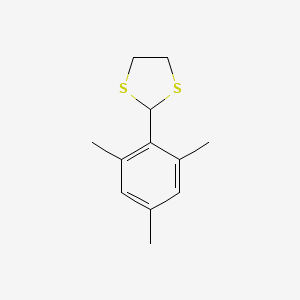

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(diphenylmethyl)piperazin-1-yl]acetamide](/img/structure/B11941387.png)
